
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro and methoxy substituent, making it a potential candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-methoxyquinoline.
Acylation: The quinoline derivative undergoes acylation with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies investigating the biological activity of quinoline derivatives, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methoxy group, which may affect its biological activity.
Ethyl 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetate: Lacks the chloro group, potentially altering its chemical reactivity.
Ethyl 2-(5-chloro-8-methoxyquinolin-1(4H)-yl)acetate: Lacks the oxo group, which may influence its overall stability and reactivity.
Uniqueness
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the combination of chloro, methoxy, and oxo groups on the quinoline ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14ClNO4 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-20-12(18)8-16-7-6-10(17)13-9(15)4-5-11(19-2)14(13)16/h4-7H,3,8H2,1-2H3 |
Clé InChI |
USQAXSJBTKSXAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=CC(=O)C2=C(C=CC(=C21)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



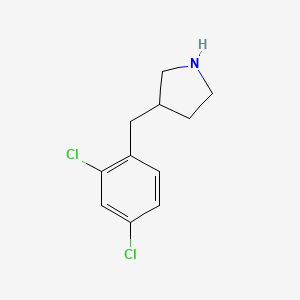


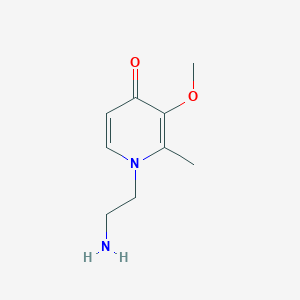
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
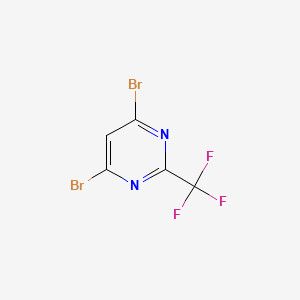
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)

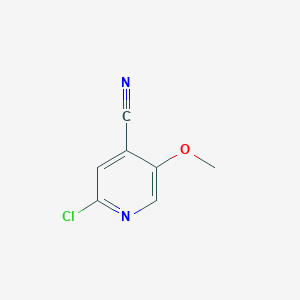
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

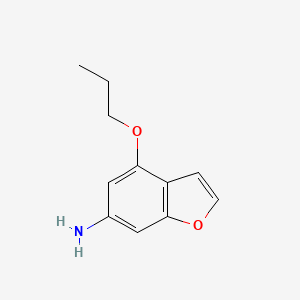
![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
